molecular formula C14H15Cl2NS B1416869 N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride CAS No. 1172037-94-3

N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride

Cat. No. B1416869
M. Wt: 300.2 g/mol
InChI Key: DHECBFDGFCEGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride, also known as 5-Chloro-2-methyl-thiophene-cyclopropanamine hydrochloride, is an organic compound with a molecular formula of C9H12ClNS. It is a derivative of cyclopropanamine, an organic compound that is used in various industrial and pharmaceutical processes. The compound is soluble in water and has a melting point of 98-100°C.

Scientific Research Applications

N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride is used in various scientific research applications, including the synthesis of new drugs, the study of enzyme inhibition, and the development of new materials. It has also been used in the synthesis of other cyclopropanamine derivatives, such as N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine sulfate and N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine bromide.

Mechanism Of Action

N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride is believed to act as an inhibitor of enzymes involved in the metabolism of drugs. Specifically, it is thought to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. This inhibition can lead to an increase in the concentration of drugs in the body, which can potentially lead to adverse side effects.

Biochemical And Physiological Effects

N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the concentration of drugs in the body. It has also been shown to reduce inflammation, reduce the growth of tumors, and inhibit the activity of certain enzymes involved in the metabolism of drugs.

Advantages And Limitations For Lab Experiments

N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is soluble in water, making it easy to use in a variety of experiments. However, it is important to note that the compound can be toxic if ingested or inhaled, so it is important to use it with caution.

Future Directions

N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride has the potential to be used in a variety of future research applications. For example, it could be used in the development of new drugs and materials, as well as in the study of enzyme inhibition. Additionally, it could be used to further study the biochemical and physiological effects of the compound. Finally, it could be used in the development of new methods for the synthesis of cyclopropanamine derivatives.

properties

IUPAC Name

N-[[5-(2-chlorophenyl)thiophen-2-yl]methyl]cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-12(13)14-8-7-11(17-14)9-16-10-5-6-10;/h1-4,7-8,10,16H,5-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHECBFDGFCEGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(S2)C3=CC=CC=C3Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.